N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a synthetic thiazole-based acetamide derivative characterized by a 3-fluorophenyl-substituted thiazole core linked to a 2-methoxyphenoxyacetamide moiety via an ethyl chain. The compound’s structure integrates a thiazole ring (known for metabolic stability and bioactivity) with fluorinated and methoxy-substituted aromatic groups, which are often associated with enhanced pharmacokinetic properties and target affinity .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-14-19(28-21(24-14)15-6-5-7-16(22)12-15)10-11-23-20(25)13-27-18-9-4-3-8-17(18)26-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQVDKCPCDIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the methoxyphenoxyacetamide moiety. Common reagents used in these reactions include thionyl chloride, methoxyphenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection are employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
- 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide): Features a 4-fluorophenyl-thiazole core and a triazole-benzodiazole extension. The 4-fluorophenyl substitution in 9b vs. 3-fluorophenyl in the target compound may alter steric and electronic interactions with biological targets. Docking studies in suggest that para-substituted fluorophenyl groups enhance binding to active sites compared to meta-substitution .
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Contains a dihydrothiadiazole ring with a 4-fluorophenyl group.
Table 1: Structural Comparison of Fluorophenyl-Thiazole Derivatives
Analogues with Methoxyphenoxy-Acetamide Moieties
Key Compounds:
- 5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Shares the 2-methoxyphenoxyacetamide group but replaces the thiazole with a thiadiazole ring. The thiadiazole’s electron-deficient nature may reduce membrane permeability compared to the thiazole-containing target compound .
- 3(a-o) (): 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides. These derivatives incorporate a thiazolidinedione moiety, which is associated with hypoglycemic activity. The target compound lacks this keto-enol system, suggesting divergent biological targets .
Table 2: Functional Comparison of Methoxyphenoxy-Acetamides
Triazole and Thioacetamide Derivatives
Key Compounds:
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () : Features a triazole-thioacetamide scaffold. The triazole ring offers hydrogen-bonding capacity but may confer lower metabolic stability than the thiazole core in the target compound .
- N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide (): Combines a thiazolidinone with a methoxyphenyl group.
Research Findings and Implications
- Substituent Position Matters : The 3-fluorophenyl group in the target compound may offer steric advantages over 4-fluorophenyl analogues (e.g., 9b) in target binding, as para-substitution can lead to unfavorable interactions in constrained active sites .
- Core Ring Impact : Thiazole-based compounds generally exhibit higher metabolic stability than triazole or thiadiazole derivatives due to reduced susceptibility to oxidative metabolism .
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and an acetamide functional group, which contribute to its unique biological activities. The presence of the methoxyphenoxy group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
Structural Formula
Key Structural Components
| Component | Description |
|---|---|
| Thiazole Ring | Associated with various biological activities |
| Fluorophenyl Group | Enhances binding affinity to molecular targets |
| Methoxyphenoxy Group | Improves solubility and pharmacokinetic properties |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole and methoxyphenoxy moieties may inhibit enzyme activity or disrupt cellular processes. Preliminary studies suggest that the compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For example:
- Inhibition of Cell Proliferation : The compound showed IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Mechanistic Insights : The thiazole ring has been implicated in inducing apoptosis through the activation of caspase pathways.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Diabetic Rat Models : Administration at doses of 100 mg/kg led to a reduction in blood glucose levels by approximately 25% in sucrose-loaded rats, indicating potential antidiabetic properties .
Case Studies
-
Case Study on Anticancer Activity :
- Study Design : A study evaluated the effects of the compound on tumor growth in xenograft models.
- Results : Tumor size was significantly reduced compared to control groups, suggesting effective anticancer activity.
-
Case Study on Anti-inflammatory Effects :
- Study Design : Investigated the impact on inflammatory markers in induced arthritis models.
- Results : Notable decreases in pro-inflammatory cytokines were observed, highlighting its potential as an anti-inflammatory agent.
Bioavailability
Initial pharmacokinetic studies indicate that this compound has a bioavailability of approximately 10% following oral administration at a dose of 30 mg/kg. This suggests that while the compound may be effective, further optimization could enhance its absorption and efficacy.
Toxicological Profile
Toxicity assessments have shown that at therapeutic doses, the compound does not exhibit significant adverse effects in animal models. Long-term studies are ongoing to evaluate chronic toxicity and safety profiles.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield?
The synthesis involves multi-step reactions, starting with thiazole ring formation via Hantzsch thiazole synthesis, followed by coupling with a phenoxyacetamide moiety. Key steps include:
- Thiazole Core Formation : React 3-fluorophenyl-substituted α-bromo ketones with thiourea derivatives under reflux in ethanol .
- Acetamide Coupling : Use nucleophilic substitution with 2-(2-methoxyphenoxy)acetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base, monitored by TLC for completion .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity and yield .
Q. Which spectroscopic techniques confirm structural integrity?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and methoxyphenyl groups), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 9.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 430.2 [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Validate carbonyl (1667 cm⁻¹) and C-F (611 cm⁻¹) stretches .
Q. What in vitro strategies are suitable for preliminary bioactivity screening?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How to investigate the compound’s molecular mechanism of action?
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina, validated by mutagenesis studies .
- Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes post-treatment in cell models .
- Kinase Activity Assays : Measure phosphorylation inhibition via ELISA or Western blot .
Q. How to resolve contradictions between computational predictions and experimental bioactivity?
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting observed efficacy .
- Target Engagement Validation : Surface plasmon resonance (SPR) to confirm direct binding to purported targets .
- Purity Reassessment : HPLC (≥95% purity) and elemental analysis to rule out impurities skewing results .
Q. What methodologies enable comparative efficacy analysis with structural analogs?
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., chloro vs. methoxy groups) and compare IC₅₀ values .
- Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., fluorophenyl vs. thiazole) to bioactivity .
- In Silico QSAR Models : Train models on analog datasets to predict efficacy .
Q. How to characterize pharmacokinetics in mammalian systems?
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- LogP : HPLC retention time correlation with octanol-water partitioning .
- Plasma Stability : Incubate compound in rat plasma (37°C) and quantify via LC-MS/MS .
- In Vivo Distribution : Radiolabel compound (¹⁴C) and track biodistribution in rodents using autoradiography .
Q. How to assess stability under biochemical conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
